molecular formula C8H10Cl2O2 B12650487 3,3-Dichlorohexahydro-3H-benzofuran-2-one CAS No. 72406-97-4

3,3-Dichlorohexahydro-3H-benzofuran-2-one

Cat. No.: B12650487
CAS No.: 72406-97-4
M. Wt: 209.07 g/mol
InChI Key: HZOSGSRPCDQQKW-UHFFFAOYSA-N
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Description

3,3-Dichlorohexahydro-3H-benzofuran-2-one is a chemical compound with the molecular formula C8H10Cl2O2 It is a derivative of benzofuran, characterized by the presence of two chlorine atoms and a hexahydro-3H-benzofuran-2-one structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dichlorohexahydro-3H-benzofuran-2-one typically involves the chlorination of hexahydro-3H-benzofuran-2-one. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the desired positions. Common reagents used in this process include chlorine gas or other chlorinating agents, and the reaction is often conducted in the presence of a catalyst to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize efficiency and yield while minimizing the production of unwanted by-products. The use of continuous flow reactors and advanced separation techniques can further improve the scalability and economic viability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3-Dichlorohexahydro-3H-benzofuran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce dechlorinated or hydrogenated derivatives. Substitution reactions can result in the formation of various substituted benzofuran derivatives.

Scientific Research Applications

3,3-Dichlorohexahydro-3H-benzofuran-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a subject of study in biochemical research.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dichlorohexahydro-3H-benzofuran-2-one involves its interaction with specific molecular targets. The chlorine atoms and the benzofuran ring structure play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dichlorobenzofuran: Similar structure but lacks the hexahydro and 3H-benzofuran-2-one components.

    3,3-Dichloro-2(3H)-benzofuranone: Similar but with different hydrogenation and ring structure.

Uniqueness

3,3-Dichlorohexahydro-3H-benzofuran-2-one is unique due to its specific combination of chlorine atoms and the hexahydro-3H-benzofuran-2-one structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications that other similar compounds may not fulfill.

Properties

CAS No.

72406-97-4

Molecular Formula

C8H10Cl2O2

Molecular Weight

209.07 g/mol

IUPAC Name

3,3-dichloro-3a,4,5,6,7,7a-hexahydro-1-benzofuran-2-one

InChI

InChI=1S/C8H10Cl2O2/c9-8(10)5-3-1-2-4-6(5)12-7(8)11/h5-6H,1-4H2

InChI Key

HZOSGSRPCDQQKW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C(C(=O)O2)(Cl)Cl

Origin of Product

United States

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